molecular formula C21H22N4O6S B263199 4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole

4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No. B263199
M. Wt: 458.5 g/mol
InChI Key: HNFOLKWEOJFYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, it has been found to exhibit excellent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. The compound has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole has been found to exhibit a range of biochemical and physiological effects. It has been found to possess strong antimicrobial activity against a range of bacteria and fungi. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to possess potent anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits strong biological activity at relatively low concentrations. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole. One possible direction is the development of novel synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its biological activity for potential therapeutic applications.

Synthesis Methods

The synthesis of 4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole involves the condensation of 4,7-dimethoxy-1H-benzimidazole with 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yields. The synthesis method has been optimized to improve the yield and purity of the product.

properties

Product Name

4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole

Molecular Formula

C21H22N4O6S

Molecular Weight

458.5 g/mol

IUPAC Name

2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C21H22N4O6S/c1-26-12-6-7-13(27-2)18-17(12)22-21(23-18)32-10-16-24-25-20(31-16)11-8-14(28-3)19(30-5)15(9-11)29-4/h6-9H,10H2,1-5H3,(H,22,23)

InChI Key

HNFOLKWEOJFYMH-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)OC)N=C(N2)SCC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N=C(N2)SCC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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